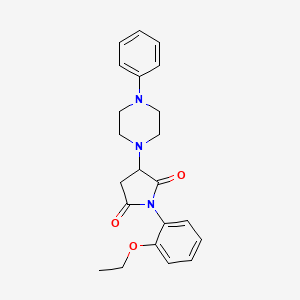

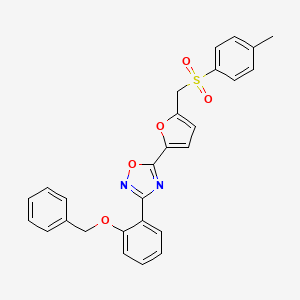

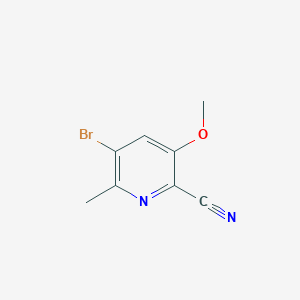

Benzyl (2-oxo-2-(((2-(thiophen-3-yl)pyridin-3-yl)methyl)amino)ethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzyl- and ethyl-substituted pyridine ligands in diiron(II) complexes is described in the first paper. These complexes are analogues of the diiron(II) center in the hydroxylase component of soluble methane monooxygenase (MMOH). The study involved the use of various substituted pyridines and anilines to prepare the diiron(II) complexes, which were then characterized crystallographically. The placement of the substituent on the pyridine ring was found to have no effect on the geometry of the diiron(II) compounds isolated .

Molecular Structure Analysis

The second paper provides a detailed analysis of the molecular structure of 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate using density functional method (B3LYP) studies. The geometrical structures, vibrational frequencies, and chemical shift values were calculated and compared with experimental data. The study also included molecular electrostatic potential maps and thermodynamic parameters of the compound in the ground state .

Chemical Reactions Analysis

In the third paper, a series of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives were synthesized. These compounds were tested for their antineoplastic and antifilarial activities. The synthesis involved the reaction of appropriate alcohols or amines with acid chloride derivatives at room temperature. Some of the synthesized compounds showed significant growth inhibition in L1210 cells and in vivo antifilarial activity against various adult worms .

Physical and Chemical Properties Analysis

The fourth paper discusses the synthesis and transformations of 1,4-dihydro-4-oxo-(1)benzothieno(3,2-b)pyridine-2-carboxylic acid esters. The study includes the reaction mechanisms and the formation of various derivatives through different chemical reactions. The physical properties such as half-wave potentials of the redox system were determined using voltammetry .

The fifth paper describes the synthesis and reactions of some 2-methyl-4-oxo-4H-1-benzopyrans and their thiophene analogues. The study explored the reactivity of the active methyl group towards various nucleophiles and electrophiles, leading to the formation of a range of derivatives. The paper also discusses the ring-opening reactions of the pyrone ring when treated with different reagents .

科学的研究の応用

Antimitotic Agents and Analgesic Activity

One study focused on the synthesis of chiral isomers of ethyl carbamate derivatives and their antimitotic activity, highlighting the importance of the structural configuration on biological activity. The S-isomer was found to be more potent than the R-isomer, demonstrating the compound's potential in cancer research and therapy (Temple & Rener, 1992). Another research explored the analgesic properties of substituted 1-benzofurans and 1-benzothiophenes, providing insights into the compound's utility in pain management (Rádl, Hezký, Konvička, & Krejci, 2000).

Synthesis and Characterization of Derivatives

Research on the synthesis and characterization of cobalt(II) complexes with thiophene-2-glyoxal derived Schiff bases indicates the potential of such compounds in bioinorganic chemistry, showcasing antimicrobial activities (Singh, Das, & Dhakarey, 2009). Another study elaborates on the synthesis of pyridine-3-carbonitrile derivatives, evaluating their antibacterial and antitumor activities, thus underlining the compound's significance in developing new therapeutic agents (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

Potential in Material Science

Research into the synthesis of carbamate derivatives of coumarin and chromene suggests applications in material science, particularly in the development of novel organic compounds with potential utility in various industrial applications (Velikorodov & Imasheva, 2008). Additionally, a study on ternary blend polymer solar cells incorporating electron-cascade acceptor materials signifies the role of such compounds in enhancing the efficiency of solar energy conversion devices (Cheng, Li, & Zhan, 2014).

作用機序

Target of Action

The compound contains a thiophene moiety, which is a common structural component in many biologically active compounds . .

Mode of Action

The exact interaction of this compound with its potential targets is unknown without experimental data. Compounds containing thiophene moieties have been known to interact with various biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Without specific information, it’s challenging to determine the exact biochemical pathways this compound might affect. Thiophene derivatives have been shown to affect a variety of pathways, depending on their specific structure and the presence of other functional groups .

特性

IUPAC Name |

benzyl N-[2-oxo-2-[(2-thiophen-3-ylpyridin-3-yl)methylamino]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c24-18(12-23-20(25)26-13-15-5-2-1-3-6-15)22-11-16-7-4-9-21-19(16)17-8-10-27-14-17/h1-10,14H,11-13H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHGWOSLUCYDJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[2-(4-Chlorophenoxy)-5-fluorophenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2502975.png)

![(E)-3-[5-chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2502980.png)

![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate](/img/structure/B2502984.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2502991.png)

![4-[(1-Methylpiperidin-3-yl)methoxy]quinazoline](/img/structure/B2502994.png)